N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine
Overview
Description
“N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine” is an organic compound . It belongs to the class of organic compounds known as piperazine carboxylic acids, which are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The final compounds were synthesized in the alkylation reaction of the corresponding amines .
Molecular Structure Analysis
The molecular formula of “N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine” is C13H17N3O3 . It has a molecular weight of 263.30 .
Scientific Research Applications
Anticonvulsant Activities
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine derivatives have been investigated for their anticonvulsant properties. Research has shown that these compounds, particularly N-(benzyloxycarbonyl)glycine benzylamide, exhibit significant anticonvulsant activity in various seizure models, comparable to phenytoin, without acute neurotoxicity. This suggests a potential therapeutic application in treating seizure disorders (Geurts et al., 1998).
Inhibition of Tubulin Polymerization
Some derivatives have shown potent antiproliferative properties against cancer cell lines by inhibiting tubulin polymerization. Notably, compounds derived from phenoxazine and phenothiazine cores with the phenylpiperazine moiety, such as 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile, demonstrated high efficacy in this regard, suggesting their potential as novel cancer therapeutics (Prinz et al., 2017).
Glycine Transporter 1 Inhibition
Research into glycine transporter 1 (GlyT-1) inhibitors has identified N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine derivatives as effective in increasing glycine levels in the brain, which could have therapeutic applications in treating disorders like schizophrenia. These inhibitors act by elevating glycine levels and thereby modulating NMDA receptor activity, which is implicated in the pathology of schizophrenia (Zhao et al., 2009).
Miscellaneous Applications
The diversity of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine applications also extends to its role in biosynthesis and as a cytoprotective agent in organ preservation and transplantation (Habib et al., 2006). Its involvement in glycine biosynthesis and hemoglobin production has been demonstrated, further underscoring the biochemical significance of glycine derivatives (Grinstein et al., 1949).
properties
IUPAC Name |
2-[(4-phenylpiperazine-1-carbonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(18)10-14-13(19)16-8-6-15(7-9-16)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYRBKYZCUDOGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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